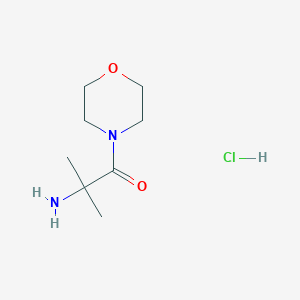

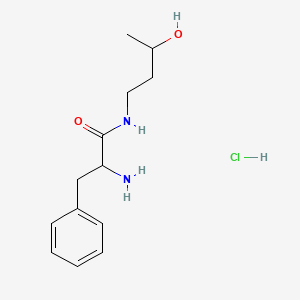

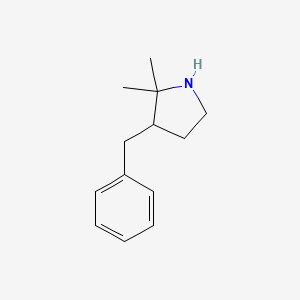

![molecular formula C15H15NO4 B1527571 4-[(2,4-Dimethoxyphenyl)amino]benzoic acid CAS No. 1455122-90-3](/img/structure/B1527571.png)

4-[(2,4-Dimethoxyphenyl)amino]benzoic acid

Overview

Description

“4-[(2,4-Dimethoxyphenyl)amino]benzoic acid” is a chemical compound with the CAS Number: 108474-22-2 . Its molecular weight is 258.27 . The IUPAC name for this compound is 2’,4’-dimethoxy [1,1’-biphenyl]-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “4-[(2,4-Dimethoxyphenyl)amino]benzoic acid” is 1S/C15H14O4/c1-18-12-7-8-13 (14 (9-12)19-2)10-3-5-11 (6-4-10)15 (16)17/h3-9H,1-2H3, (H,16,17) . The InChI key is XVVFNXGUNVVYOR-UHFFFAOYSA-N .

Scientific Research Applications

Metabolomics and Detoxification

Metabolite Profile of Detoxification through Glycine Conjugation : A study on the detoxification of benzoic acid through glycine conjugation reveals significant insights. The research utilized metabolomics to understand the detoxification process, showing a high degree of inter-individual variation in detoxifying xenobiotics. It was found that glycine conjugation to hippuric acid does not lead to glycine depletion but is supplemented by ample glycine regeneration, maintaining glycine homeostasis during detoxification. This suggests a robust metabolic mechanism in response to benzoic acid exposure, with implications for understanding metabolic responses to various substances (Irwin et al., 2016).

Biochemical and Pharmacological Investigations

NMDA Receptor Function Enhancement : Research exploring the use of sodium benzoate as an add-on treatment for schizophrenia provides evidence of its potential to enhance N-methyl-d-aspartate receptor (NMDAR)-mediated neurotransmission. The study indicated significant improvements in symptom domains and neurocognition in patients with chronic schizophrenia, suggesting the relevance of d-amino acid oxidase inhibition in developing new treatments for neurological disorders (Lane et al., 2013).

Understanding Metabolic Pathways

Endogenous Metabolism of Benzoic Acid : A study focusing on the metabolism of benzoic acid revealed that salicylic acid (SA), a principal metabolite of aspirin and a compound central to plant defense mechanisms, occurs naturally in humans. Research demonstrated that ingestion of labeled benzoic acid led to labeled urinary salicyluric acid, indicating the metabolic conversion of benzoic acid to salicylic acid in humans. This finding suggests that SA might partly be an endogenous compound in humans, with implications for reassessing its role in human pathophysiology (Paterson et al., 2008).

properties

IUPAC Name |

4-(2,4-dimethoxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-12-7-8-13(14(9-12)20-2)16-11-5-3-10(4-6-11)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHMCOKWFSCGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-Dimethoxyphenyl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

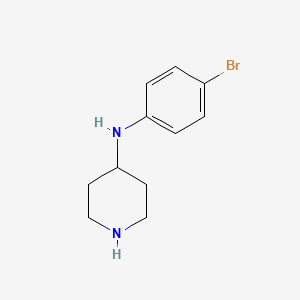

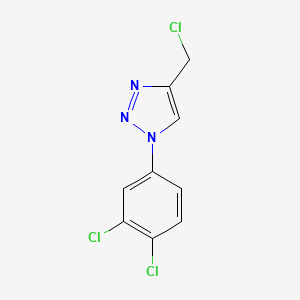

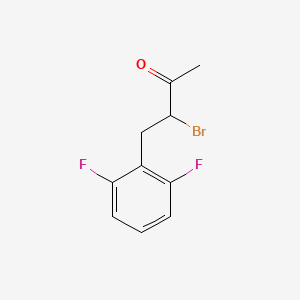

![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)

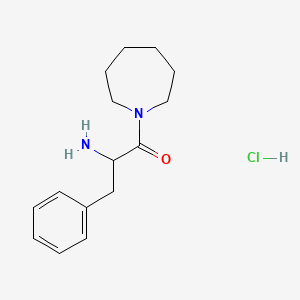

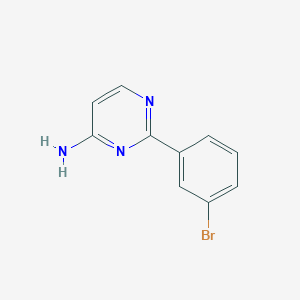

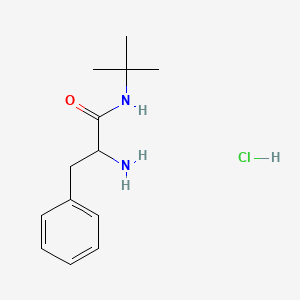

![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)

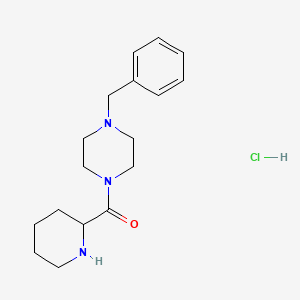

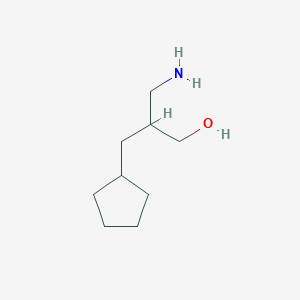

![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)